molecular formula C19H38NNaO5S B14455569 Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate CAS No. 72845-89-7

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate

Cat. No.: B14455569
CAS No.: 72845-89-7
M. Wt: 415.6 g/mol
InChI Key: JBBYIYGBKJORCG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to lower the surface tension of liquids, making it an effective agent in processes such as suspension polymerization and emulsification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate typically involves the reaction of 2-ethylhexanol with sulfuric acid to form 2-ethylhexyl sulfate. This intermediate is then reacted with sodium hydroxide to produce the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The final product is then purified through various techniques such as distillation and crystallization to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols.

Scientific Research Applications

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in suspension polymerization and emulsification processes.

    Biology: Employed in the analysis of phenolic compounds through techniques like microchip capillary electrophoresis with pulsed amperometric detection.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the synthesis of organo-layered double hydroxides as charge balancing anions.

Mechanism of Action

The mechanism of action of Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in processes like emulsification and suspension polymerization. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecyl sulfate
  • Sodium octyl sulfate
  • Dioctyl sulfosuccinate sodium salt
  • Sodium ethyl sulfate

Uniqueness

Sodium 2-ethylhexyl (2-ethylhexyl)(2-sulphonatoethyl)carbamate stands out due to its unique structure, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both emulsification and suspension stabilization. Compared to similar compounds, it offers better performance in specific industrial processes due to its tailored molecular structure.

Properties

CAS No.

72845-89-7

Molecular Formula

C19H38NNaO5S

Molecular Weight

415.6 g/mol

IUPAC Name

sodium;2-[2-ethylhexoxycarbonyl(2-ethylhexyl)amino]ethanesulfonate

InChI

InChI=1S/C19H39NO5S.Na/c1-5-9-11-17(7-3)15-20(13-14-26(22,23)24)19(21)25-16-18(8-4)12-10-6-2;/h17-18H,5-16H2,1-4H3,(H,22,23,24);/q;+1/p-1

InChI Key

JBBYIYGBKJORCG-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)CN(CCS(=O)(=O)[O-])C(=O)OCC(CC)CCCC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.